REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:7]F.[F:9][C:10]([F:16])([F:15])[S:11]([O-:14])(=[O:13])=[O:12].[Na+]>C(#N)C>[F:9][C:10]([F:16])([F:15])[S:11]([O-:14])(=[O:13])=[O:12].[F:7][N+:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3,5.6|
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced at a rate of 90 ml/min. at -40° C. under vigorous stirring
|
Type
|
CUSTOM
|
Details
|
reaction solution
|
Type
|
FILTRATION
|
Details
|
Subsequently, the solvent, after filtering sodium fluoride
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
CUSTOM
|
Details
|
the resultant residue was recrystallized from methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.F[N+]1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.5 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |